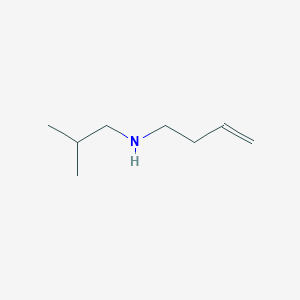
1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate is a compound that features a pyrrolidine ring fused with a triazole ring, forming a unique structure
Méthodes De Préparation
The synthesis of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under specific conditions.
Formation of Triazole Ring: The triazole ring is usually formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving azides and alkynes.
Coupling of Pyrrolidine and Triazole Rings: The pyrrolidine and triazole rings are then coupled together using suitable reagents and conditions to form the desired compound.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.
Analyse Des Réactions Chimiques
1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate undergoes various chemical reactions, including:
Applications De Recherche Scientifique
1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, which are known for their biological activity and use in drug discovery.
Triazole Derivatives: Compounds containing the triazole ring, which are studied for their diverse chemical reactivity and applications.
Oxalate Salts: Compounds that form oxalate salts, which are used in various industrial and research applications.
Propriétés
IUPAC Name |
oxalic acid;1-pyrrolidin-3-yl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.C2H2O4/c1-2-7-3-6(1)10-5-8-4-9-10;3-1(4)2(5)6/h4-7H,1-3H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHCLSFOENOFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=NC=N2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-({7-hydroxy-4-oxo-8-[(piperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2480977.png)

![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2480982.png)
![6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2480983.png)
![6-fluoro-N-[4-(propan-2-yl)phenyl]-3-(thiomorpholine-4-carbonyl)quinolin-4-amine](/img/structure/B2480985.png)

![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride](/img/structure/B2480988.png)
![2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzonitrile](/img/structure/B2480989.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2480990.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2480995.png)
![N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480996.png)

